Isonicotinamidine

概要

説明

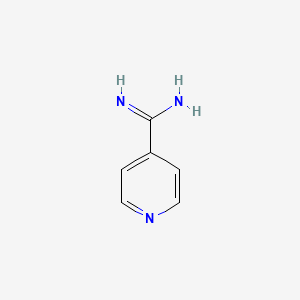

Isonicotinamidine, also known as pyridine-4-carboxamidine, is an organic compound with the chemical formula C7H8N4. It is a derivative of isonicotinic acid and is characterized by the presence of an amidine group attached to the pyridine ring.

準備方法

Synthetic Routes and Reaction Conditions: Isonicotinamidine can be synthesized through several methods. One common approach involves the reaction of pyridine-4-carboxylic acid with a carbamate under basic conditions to form pyridine-4-carboxamidine . Another method includes the reaction of pyridine and formaldehyde in alcohol, followed by treatment with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction and improve efficiency .

化学反応の分析

Types of Reactions: Isonicotinamidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: this compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and other electrophiles are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-4-carboxylic acid derivatives, while reduction can produce various amines .

科学的研究の応用

Pharmaceutical Applications

Isonicotinamidine has been investigated for its therapeutic potential in several areas:

- Diabetes Management : A study demonstrated that isonicotinamide effectively prevents hyperglycemia induced by streptozotocin (STZ) in mice. The compound showed protective effects on pancreatic beta-cells, reducing apoptosis and maintaining insulin content. This suggests its potential as a therapeutic agent for diabetes management, particularly in preventing beta-cell damage associated with the disease .

- Antidiabetic Effects : this compound's ability to inhibit Sirt1 deacetylase, which is implicated in beta-cell protection, distinguishes it from nicotinamide. This unique mechanism may enhance its efficacy in diabetes treatment .

Industrial Applications

The biosynthesis of this compound presents a promising avenue for industrial applications:

- Biosynthetic Production : Recent advancements have shown that isonicotinamide can be produced efficiently through engineered nitrile hydratase from Carbonactinospora thermoautotrophicus. This method yields high concentrations of isonicotinamide (up to 352 g/L), indicating its viability for large-scale production. The biosynthetic approach offers advantages over traditional chemical synthesis methods, potentially leading to more sustainable production processes .

Case Studies and Research Findings

- Diabetes Research : In a controlled study involving male C57BL/6 mice, administration of this compound alongside STZ resulted in significant reductions in blood glucose levels and improved glucose tolerance. The study highlighted the compound's role in preserving pancreatic function and preventing diabetes-related complications .

- Biosynthesis Efficiency : Another study focused on optimizing the biosynthetic route for isonicotinamide production. By engineering specific enzymes, researchers achieved a substantial increase in yield and conversion rates, demonstrating the compound's potential for industrial applications .

Data Table: Summary of Key Findings

作用機序

The mechanism of action of isonicotinamidine involves its interaction with specific molecular targets and pathways. For instance, in the context of its antimicrobial activity, this compound derivatives may inhibit the synthesis of mycolic acids, which are essential components of the bacterial cell wall . This inhibition disrupts cell wall synthesis, leading to the bactericidal effect. Additionally, this compound can interfere with DNA, lipid, carbohydrate, and nicotinamide adenine dinucleotide synthesis and metabolism .

類似化合物との比較

Isonicotinamide: An amide derivative of isonicotinic acid, used in material synthesis and as a building block for more complex molecules.

Nicotinamide: An isomer of isonicotinamide, with the carboxamide group in the 3-position, known for its role in biological systems.

Pyrazole and Oxadiazole Derivatives: These compounds exhibit similar biological activities, including anti-inflammatory and anticancer properties.

Uniqueness: Isonicotinamidine is unique due to its specific structure and the presence of the amidine group, which imparts distinct chemical reactivity and biological activity. Its ability to form coordination complexes and its potential therapeutic applications make it a valuable compound in various fields of research and industry .

生物活性

Isonicotinamidine (INA) is a compound of significant interest due to its diverse biological activities, particularly in the fields of antiviral, anti-inflammatory, and anticancer research. This article reviews the current understanding of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C₆H₇N₃·HCl

- Molecular Weight : 157.60 g/mol

- Melting Point : Approximately 245 °C (dec.)

- CAS Number : 6345-27-3

This compound is often used in its hydrochloride form, which exhibits a purity of ≥98% and is utilized in various biological assays and studies .

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound against various viruses, including beta-coronaviruses. A significant study conducted by researchers involved in drug discovery programs revealed that INA exhibited activity against SARS-CoV-2, the virus responsible for COVID-19. The compound's mechanism was investigated through structure-activity relationship (SAR) studies, which indicated that modifications to the compound could enhance its antiviral properties.

Key Findings:

- Active Against : SARS-CoV-2 and other beta-coronaviruses.

- Mechanism of Action : Involves targeting viral proteins essential for replication, such as non-structural proteins (nsp) like nsp5 (3CLpro) and nsp12 (RdRp) .

Table 1: Antiviral Efficacy of this compound

| Compound | Virus Type | EC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|---|

| This compound | SARS-CoV-2 | 0.82 | 72.9 | 88.9 |

| GS-441524 | SARS-CoV-2 | 0.82 | 72.9 | 88.9 |

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties. Research indicates that amidine derivatives, including INA, exhibit significant anti-inflammatory activity. This has led to investigations into their potential therapeutic applications in inflammatory diseases.

Case Study:

A study demonstrated that this compound significantly reduced pro-inflammatory cytokines in vitro, suggesting its potential use in treating conditions characterized by excessive inflammation .

Table 2: Anti-inflammatory Effects of this compound

| Study Reference | In Vitro Model | Cytokine Reduction (%) |

|---|---|---|

| Macrophage Cells | IL-6: 45%, TNF-α: 50% | |

| Human Fibroblasts | IL-1β: 40% |

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its ability to inhibit cancer cell proliferation. The compound has shown promise in modulating pathways involved in cell cycle regulation and apoptosis.

Research Findings:

In vitro studies have indicated that INA can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell growth at micromolar concentrations .

Table 3: Anticancer Efficacy of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.0 | Apoptosis induction via caspase activation |

| HeLa (Cervical) | 10.0 | Cell cycle arrest at G1 phase |

特性

IUPAC Name |

pyridine-4-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3/c7-6(8)5-1-3-9-4-2-5/h1-4H,(H3,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIJRUEBMNUUNIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60328297 | |

| Record name | ISONICOTINAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60328297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33278-46-5 | |

| Record name | ISONICOTINAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60328297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the known biological activity of isonicotinamidine?

A: this compound acts as an inhibitor of cAMP-dependent protein kinase A (PKA) []. This enzyme plays a crucial role in various cellular processes, making its inhibition relevant for potential therapeutic applications.

Q2: How does this compound interact with its target protein?

A: While the exact binding mode is not described in the provided abstracts, a study utilized X-ray crystallography to determine the crystal structure of this compound complexed with cAMP-dependent protein kinase A (CHO PKA) []. This structural information provides insights into the interaction between the compound and its target, paving the way for understanding its inhibitory mechanism.

Q3: Has this compound been explored as a building block for synthesizing other bioactive compounds?

A: Yes, this compound serves as a starting material for synthesizing pyrimidine derivatives []. Researchers have utilized it in the synthesis of methoxypyridine, which was subsequently demethylated to obtain pyrimidinol []. This highlights the versatility of this compound as a building block in organic synthesis.

Q4: Are there other research areas where this compound plays a role?

A: While the provided abstracts primarily focus on its biological activity and use in synthesis, the application of this compound extends to the development of pyrazole and oxadiazole derivatives [, ]. These heterocyclic compounds are known for their diverse pharmacological activities, suggesting potential applications in medicinal chemistry.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。